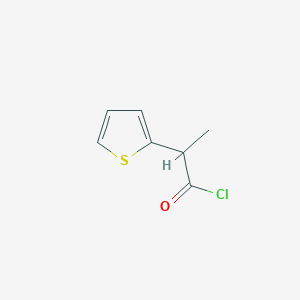

2-(Thiophen-2-yl)propanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

2-thiophen-2-ylpropanoyl chloride |

InChI |

InChI=1S/C7H7ClOS/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3 |

InChI Key |

ZFJWMDZABDNLDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CS1)C(=O)Cl |

Origin of Product |

United States |

Nomenclature and Structural Characteristics

IUPAC Naming Conventions and Systematics

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 2-(thiophen-2-yl)propanoyl chloride . This name is derived by identifying the parent acyl chloride, which is propanoyl chloride. The propanoyl chloride backbone consists of a three-carbon chain with a carbonyl group double-bonded to an oxygen atom and single-bonded to a chlorine atom at the C1 position. The thiophene (B33073) ring is treated as a substituent, specifically a "thiophen-2-yl" group, indicating it is attached via its second carbon atom to the C2 position of the propanoyl chain.

The naming follows a clear hierarchical structure:

Parent Chain : Propanoyl chloride, based on propanoic acid.

Substituent : A thiophene ring attached at its C2 position, hence "thiophen-2-yl".

Locant : The "2-" prefix indicates that the thiophene substituent is located on the second carbon of the propanoyl chain.

Alternative names like 2-(2-thienyl)propanoyl chloride are also commonly used, where "thienyl" is a recognized synonym for "thiophenyl".

Structural Features and Stereochemical Implications

The molecule's structure is characterized by a propanoyl chloride group attached to a heterocyclic aromatic ring. This combination gives rise to specific stereochemical and conformational properties.

A critical structural feature of this compound is the presence of a chiral center. The second carbon atom (C2) of the propanoyl chain is bonded to four different groups:

A hydrogen atom (implied)

A methyl group (-CH₃)

A thiophen-2-yl group

A carbonyl chloride group (-COCl)

This asymmetry at the C2 carbon means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers: (S)-2-(thiophen-2-yl)propanoyl chloride and (R)-2-(thiophen-2-yl)propanoyl chloride. The synthesis of this compound without chiral control would typically result in a racemic mixture, containing equal amounts of both enantiomers. The specific stereoisomer can have significant implications in stereoselective reactions.

Inductive Effect : Due to the electronegativity of the sulfur atom and the sp²-hybridized carbon atoms, the thiophene ring generally exhibits an electron-withdrawing inductive effect (-I).

Resonance Effect : The thiophene ring, being an electron-rich heteroaromatic system, can donate π-electrons through resonance (+R effect). However, it can also accept electron density, particularly when attached to a strong electron-withdrawing group.

| Constant | Value |

|---|---|

| σ_m (meta) | 0.09 |

| σ_p (para) | 0.05 |

The flexibility of the single bonds within the acyl chain of this compound allows for various spatial arrangements or conformations. The key rotational dynamics occur around the C(thiophene)-C2 and C2-C1(carbonyl) bonds.

The rotation around the C2-C1 bond in simple propanoyl chlorides has been studied. Propanoyl chloride itself exists predominantly in a conformation where one of the methyl C-H bonds is eclipsed with the C=O double bond (syn-periplanar), with a rotational barrier to the less stable gauche form. acs.org

| Molecule | Rotor Type | Barrier (kJ/mol) |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | -CH₃ | 5.38 |

| Hexafluoroethane (C₂F₆) | -CF₃ | 16.50 |

The data suggests that substituent size and electronegativity significantly impact rotational freedom. In this compound, the large thiophene group would be expected to create a substantial barrier to rotation, favoring conformations that place it anti-periplanar to either the carbonyl oxygen or the chlorine atom to minimize steric strain.

Preparation from Carboxylic Acid Precursors

The most common and direct route to this compound involves the reaction of 2-(Thiophen-2-yl)propanoic acid with a suitable chlorinating agent. This transformation is a fundamental reaction in organic synthesis, converting a relatively unreactive carboxylic acid into a highly reactive acyl chloride, which can then be used in a variety of subsequent reactions.

Synthesis from 2-(Thiophen-2-yl)propanoic Acid

The conversion of 2-(Thiophen-2-yl)propanoic acid to its acyl chloride is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its effectiveness and the convenient removal of byproducts. The reaction between 2-(Thiophen-2-yl)propanoic acid and thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group. The reaction mechanism involves the initial formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the final acyl chloride product, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).

A typical procedure involves treating 2-(Thiophen-2-yl)propanoic acid with an excess of thionyl chloride, often in an inert solvent such as dichloromethane or toluene (B28343), or even neat. The reaction mixture is usually heated to reflux to ensure complete conversion. For instance, in the synthesis of the similar compound 2-thiopheneacetyl chloride, 2-thiopheneacetic acid is dissolved in dichloromethane and heated, followed by the dropwise addition of thionyl chloride. The reaction is then maintained at that temperature for a period to ensure completion, with reported yields as high as 94.9%.

Table 1: Synthesis of 2-Thiopheneacetyl Chloride using Thionyl Chloride

| Precursor | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield |

|---|

Note: This data is for the synthesis of 2-thiopheneacetyl chloride, a structurally similar compound, and serves as a representative example.

Oxalyl chloride is another effective reagent for the synthesis of acyl chlorides and is often preferred for its milder reaction conditions and the formation of solely gaseous byproducts (CO, CO₂, and HCl). The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The mechanism involves the in-situ formation of the Vilsmeier reagent from oxalyl chloride and DMF, which is the active chlorinating species. This reagent then activates the carboxylic acid, facilitating the nucleophilic attack of the chloride ion.

A general procedure involves dissolving 2-(Thiophen-2-yl)propanoic acid in an inert solvent like dichloromethane, adding a catalytic amount of DMF, followed by the slow addition of oxalyl chloride at room temperature. The reaction is usually complete within a few hours.

Comparative Analysis of Chlorinating Agents

Both thionyl chloride and oxalyl chloride are effective for the synthesis of this compound, but they have distinct advantages and disadvantages.

Thionyl Chloride:

Advantages: It is relatively inexpensive and highly reactive, often leading to high yields. The gaseous byproducts (SO₂ and HCl) can be easily removed from the reaction mixture.

Disadvantages: The reactions often require heating, and the corrosive nature of the reagent and its byproducts necessitates careful handling and apparatus setup.

Oxalyl Chloride:

Advantages: It allows for milder reaction conditions, often at room temperature, which can be beneficial for sensitive substrates. The byproducts are all gaseous, simplifying the workup procedure. It is generally considered a more selective reagent. mdpi.com

Disadvantages: Oxalyl chloride is more expensive than thionyl chloride. The reaction with DMF can produce a carcinogenic byproduct, dimethylcarbamoyl chloride, necessitating appropriate safety precautions. mdpi.com

The choice between the two reagents often depends on the scale of the reaction, the sensitivity of the substrate, and cost considerations. For small-scale laboratory preparations where mild conditions are preferred, oxalyl chloride with a DMF catalyst is often the reagent of choice. For larger-scale industrial syntheses, the lower cost of thionyl chloride may be a deciding factor.

Table 2: Comparison of Chlorinating Agents

| Feature | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Reactivity | High, often requires heat | High, often at room temperature |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Catalyst | Not typically required | DMF (catalytic) |

| Cost | Less expensive | More expensive |

| Conditions | Often requires reflux | Milder, room temperature |

| Workup | Relatively simple | Simple |

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Stoichiometry of the Chlorinating Agent: An excess of the chlorinating agent is generally used to ensure complete conversion of the carboxylic acid. Typically, 1.5 to 2.0 equivalents of thionyl chloride or oxalyl chloride are employed.

Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), chloroform, or toluene are commonly used to prevent hydrolysis of the acyl chloride product. The choice of solvent can also influence the reaction rate and ease of product isolation.

Temperature: For reactions with thionyl chloride, refluxing is common to drive the reaction to completion. With oxalyl chloride, the reaction is often performed at room temperature, although gentle warming may be used to accelerate the process.

Reaction Time: The reaction time is monitored to ensure the complete consumption of the starting material, typically by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from a few hours to overnight.

Workup Procedure: After the reaction is complete, the excess chlorinating agent and solvent are typically removed under reduced pressure. It is crucial to perform this step carefully to avoid decomposition of the product. The crude acyl chloride is often used directly in the next step without further purification due to its high reactivity and sensitivity to moisture.

For instance, in the synthesis of 2-thiopheneacetyl chloride, optimizing the reaction temperature from 35°C to 39°C and increasing the reaction time from 2 to 3 hours led to an increase in yield from 88.7% to 94.9%. This demonstrates the importance of fine-tuning reaction conditions to achieve optimal results.

Enantioselective Synthesis Strategies

This compound possesses a chiral center at the carbon atom adjacent to the carbonyl group. The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. Direct enantioselective synthesis of the acyl chloride is challenging due to its high reactivity. Therefore, the common strategy involves the synthesis of enantiomerically enriched 2-(Thiophen-2-yl)propanoic acid, which can then be converted to the corresponding acyl chloride with retention of configuration using standard chlorinating agents under mild conditions.

Several methods can be employed to obtain enantiomerically pure 2-(Thiophen-2-yl)propanoic acid:

Chiral Resolution: This classic method involves the separation of a racemic mixture of the carboxylic acid. This can be achieved by forming diastereomeric salts with a chiral amine resolving agent. The diastereomers, having different physical properties, can then be separated by fractional crystallization. After separation, the enantiomerically pure carboxylic acid can be liberated by treatment with an acid.

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic esters of carboxylic acids. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated.

Asymmetric Synthesis: This approach involves the creation of the chiral center in a stereoselective manner. For example, asymmetric hydrogenation of a suitable prochiral precursor, such as 2-(thiophen-2-yl)acrylic acid, using a chiral catalyst can lead to the formation of one enantiomer of 2-(Thiophen-2-yl)propanoic acid in excess.

Once the enantiomerically enriched 2-(Thiophen-2-yl)propanoic acid is obtained, its conversion to the acyl chloride using reagents like oxalyl chloride at low temperatures generally proceeds with retention of the stereocenter's configuration. This two-step approach is the most practical and widely used method for accessing enantiopure this compound.

An exploration of the synthetic methodologies for this compound reveals a focus on establishing its critical chiral center. The primary challenge lies in the enantioselective synthesis of its precursor, 2-(thiophen-2-yl)propanoic acid, which is then converted to the target acyl chloride. Methodologies are centered on asymmetric synthesis to ensure the production of a single enantiomer, a crucial aspect for its applications in pharmaceuticals and materials science.

Reactivity and Mechanistic Investigations

Fundamental Nucleophilic Acyl Substitution Reactions

2-(Thiophen-2-yl)propanoyl chloride, as an acyl chloride, is a highly reactive derivative of a carboxylic acid. Its reactivity is primarily dictated by the electronic properties of the acyl chloride group, where the carbonyl carbon is highly electrophilic. This electrophilicity arises from the inductive effect of both the chlorine atom and the carbonyl oxygen, which withdraw electron density from the carbon atom. organicchemistrytutor.com This makes it a prime target for attack by nucleophiles. The principal reaction pathway for acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

The hallmark of nucleophilic acyl substitution is a two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.comlibretexts.org Unlike SN2 reactions, which occur in a single concerted step, this pathway involves the formation of a distinct intermediate. libretexts.org

The process begins with the addition step, where the nucleophile attacks the electrophilic carbonyl carbon of the this compound. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is sp3-hybridized and is the key species in the reaction pathway. youtube.com

The second step is the elimination stage. The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the bond to the leaving group—in this case, the chloride ion—breaks, and the chloride ion is expelled. youtube.comyoutube.com The final product is a new acyl compound where the chloride has been substituted by the incoming nucleophile.

The general mechanism can be catalyzed by either acid or base. Under basic or neutral conditions with a strong nucleophile, the nucleophile directly attacks the carbonyl carbon. byjus.com In reactions with weaker, neutral nucleophiles (like water or alcohols), a weak base such as pyridine (B92270) is often added. This base does not catalyze the initial attack but serves to deprotonate the nucleophile after it has added to the carbonyl group, neutralizing the protonated intermediate and the HCl produced. youtube.com

Acyl chlorides are the most reactive of the carboxylic acid derivatives. byjus.comchemistrysteps.com This high reactivity is a consequence of both kinetic and thermodynamic factors.

Thermodynamics: The reactions of acyl chlorides are generally thermodynamically favorable, often proceeding exothermically. youtube.com This is largely due to the excellent leaving group ability of the chloride ion. The chloride anion (Cl-) is a very weak base, as its conjugate acid, hydrochloric acid (HCl), is a strong acid. khanacademy.org Reactions that result in the formation of a weaker base from a stronger base are thermodynamically favored. masterorganicchemistry.com Therefore, the equilibrium of the reaction heavily favors the products when a nucleophile that is a stronger base than chloride attacks the acyl chloride.

Illustrative Reactivity Comparison:

| Acyl Derivative | Leaving Group | Basicity of Leaving Group | Relative Reactivity |

| Acyl Chloride | Cl⁻ | Very Weak | Very High |

| Acyl Anhydride | RCOO⁻ | Weak | High |

| Ester | RO⁻ | Strong | Moderate |

| Amide | NH₂⁻ | Very Strong | Low |

This table illustrates the general reactivity trend of carboxylic acid derivatives based on the basicity of the leaving group.

The success of acyl chlorides as acylating agents hinges on the exceptional ability of the chloride ion to function as a leaving group. A good leaving group is one that is stable on its own after detaching from the parent molecule. thestudentroom.co.uk

The stability of the chloride ion is due to two main factors:

Low Basicity : As the conjugate base of a strong acid (HCl, pKa ≈ -7), the chloride ion is a very weak base and is therefore stable in solution. khanacademy.org In nucleophilic acyl substitution, the reaction favors the displacement of a weaker base (the leaving group) by a stronger base (the nucleophile). masterorganicchemistry.com

Polarizability and Solvation : The chloride ion is relatively large and its electron cloud is polarizable. It can be effectively solvated by polar solvents, which further stabilizes it once it has left the tetrahedral intermediate. thestudentroom.co.uk

Reactions with Oxygen Nucleophiles

This compound readily reacts with a variety of oxygen-containing nucleophiles to form esters and carboxylic anhydrides. These reactions are fundamental in organic synthesis.

When this compound is treated with an alcohol, an ester is formed in a rapid and often exothermic reaction. youtube.com This reaction is a classic example of nucleophilic acyl substitution.

The mechanism follows the addition-elimination pathway described previously. The alcohol acts as the nucleophile, with the lone pair of electrons on its oxygen atom attacking the carbonyl carbon of the acyl chloride. chemistrysteps.com This forms a protonated tetrahedral intermediate. A weak base, such as pyridine or triethylamine (B128534), is typically added to the reaction mixture. youtube.comchemistrysteps.com Its role is to deprotonate the intermediate and neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. youtube.com The removal of HCl drives the reaction to completion.

Representative Esterification Reactions:

| Alcohol | Product |

| Methanol (B129727) | Methyl 2-(thiophen-2-yl)propanoate |

| Ethanol (B145695) | Ethyl 2-(thiophen-2-yl)propanoate |

| Isopropanol | Isopropyl 2-(thiophen-2-yl)propanoate |

This table provides examples of esters that can be synthesized from this compound and various alcohols.

Carboxylic anhydrides can be synthesized from this compound by reacting it with a carboxylate salt or a carboxylic acid. chemistrysteps.com

When reacted with a carboxylate salt (e.g., sodium 2-(thiophen-2-yl)propanoate), the carboxylate ion acts as a potent oxygen nucleophile. It attacks the acyl chloride, displacing the chloride ion via the addition-elimination mechanism to form a symmetric anhydride, bis(2-(thiophen-2-yl)propanoic) anhydride. This method is also effective for creating mixed anhydrides by using a different carboxylate salt. chemistrysteps.com

Alternatively, the acyl chloride can react directly with a carboxylic acid. In this case, a base like pyridine is required to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate in situ, and to neutralize the HCl byproduct. youtube.com

Controlled Hydrolysis for Carboxylic Acid Regeneration

The hydrolysis of acyl chlorides to their corresponding carboxylic acids is a fundamental and well-established reaction in organic chemistry. In the case of this compound, this transformation is typically achieved under controlled conditions to prevent unwanted side reactions. The process involves the reaction of the acyl chloride with water, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield 2-(thiophen-2-yl)propanoic acid and hydrochloric acid. While specific literature detailing the controlled hydrolysis of this compound is not abundant, the general mechanism for acyl chloride hydrolysis is directly applicable. The reaction is often performed in the presence of a mild base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct, which can otherwise catalyze decomposition or other undesired reactions.

Reactions with Nitrogen Nucleophiles

The high reactivity of the acyl chloride functional group makes this compound a valuable precursor for the synthesis of a variety of nitrogen-containing compounds. Its reactions with nitrogen nucleophiles are of particular importance in the construction of amides and heterocyclic systems.

Amidation with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines in a nucleophilic acyl substitution reaction to form the corresponding N-substituted amides. chemguide.co.ukchemguide.co.uk The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. This is followed by the elimination of hydrogen chloride, which is typically scavenged by an excess of the amine reactant or an added non-nucleophilic base like triethylamine to drive the reaction to completion. chemguide.co.ukrsc.org

This reaction is highly versatile and can be used to synthesize a wide array of amides by varying the structure of the primary or secondary amine. For example, reaction with aniline (B41778) would yield N-phenyl-2-(thiophen-2-yl)propanamide. rsc.org The general transformation is outlined below:

Reaction with Primary Amines: this compound + R-NH₂ → N-Alkyl/Aryl-2-(thiophen-2-yl)propanamide + HCl

Reaction with Secondary Amines: this compound + R₂-NH → N,N-Dialkyl/Aryl-2-(thiophen-2-yl)propanamide + HCl

These amidation reactions are fundamental in medicinal chemistry and materials science for the synthesis of compounds with specific biological or physical properties.

Synthesis of Amides using Ammonia (B1221849) Surrogates (e.g., Ammonium (B1175870) Salts)

While direct reaction with ammonia gas can be used to form the primary amide, 2-(thiophen-2-yl)propanamide, the use of ammonia surrogates like ammonium salts can offer practical advantages in a laboratory setting. chemguide.co.uk For instance, reacting this compound with an ammonium salt, such as ammonium chloride, in the presence of a suitable base can generate the primary amide. The base is necessary to deprotonate the ammonium ion, liberating ammonia in situ, which then acts as the nucleophile.

Alternatively, methods for thioamide synthesis, which often proceed through an amide intermediate or a related species, can provide insight. For example, the conversion of amides to thioamides using reagents like Lawesson's reagent or phosphorus pentasulfide highlights the manipulation of the amide functional group. organic-chemistry.orgnih.gov While not a direct synthesis from the acyl chloride, these transformations underscore the importance of amides as synthetic intermediates.

Formation of Lactams and Complex Nitrogen Heterocycles

The reactivity of this compound can be harnessed for the synthesis of more complex nitrogen-containing ring systems, such as lactams and other heterocycles. While direct intramolecular cyclization to form a simple lactam from a derivative of this compound would require a tethered amine group, the acyl chloride can serve as a key building block in multi-step syntheses of such structures.

For example, thiophene-fused γ-lactams have been investigated as inhibitors of the SARS-CoV-2 main protease. rsc.org The synthesis of these complex molecules could potentially involve intermediates derived from 2-(thiophen-2-yl)propanoic acid and its corresponding acyl chloride. rsc.org Furthermore, the reaction of acyl chlorides with bifunctional molecules can lead to the formation of various heterocycles. For instance, reaction with a compound containing both an amine and a hydroxyl or thiol group could lead to the formation of oxazines or thiazines after initial acylation and subsequent intramolecular cyclization.

General strategies for lactam synthesis often involve the cyclization of amino acids, which can be prepared through various synthetic routes where an acyl chloride might be used to introduce the acyl group. google.com

Reactions with Oximes

Acyl chlorides can react with oximes at the hydroxyl group to form O-acyl oximes. The reaction of this compound with an oxime, such as acetophenone (B1666503) oxime, would be expected to yield the corresponding O-(2-(thiophen-2-yl)propanoyl)acetophenone oxime. This reaction proceeds via nucleophilic attack of the oxime oxygen on the carbonyl carbon of the acyl chloride.

Thiophene-containing oxime derivatives and their ethers have been noted for their biological activities. researchgate.net The synthesis of such derivatives often involves the reaction of an oxime with various acyl chlorides or alkyl halides. researchgate.net These reactions highlight the utility of acyl chlorides like this compound in modifying the structure of oximes to generate new chemical entities with potentially useful properties.

Carbon-Carbon Bond Forming Reactions

While acyl chlorides are primarily known for their reactions with heteroatom nucleophiles, they can also participate in certain types of carbon-carbon bond-forming reactions, most notably Friedel-Crafts acylation. In this reaction, this compound can act as an acylating agent to introduce the 2-(thiophen-2-yl)propanoyl group onto an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com

The reaction proceeds through the formation of an acylium ion intermediate, which is a potent electrophile. This electrophile then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the corresponding aryl ketone.

Example of Friedel-Crafts Acylation:

| Reactant | Product | Catalyst |

| Benzene (B151609) | 1-Phenyl-2-(thiophen-2-yl)propan-1-one | AlCl₃ |

| Toluene (B28343) | 1-(p-tolyl)-2-(thiophen-2-yl)propan-1-one | AlCl₃ |

This reaction is a powerful tool for the synthesis of various aromatic ketones, which can serve as intermediates for more complex molecules. The regioselectivity of the acylation on substituted aromatic rings is governed by the directing effects of the substituents present.

Furthermore, more advanced carbon-carbon bond-forming reactions may involve the use of organometallic reagents or photochemically generated intermediates, although specific examples involving this compound are not extensively documented in readily available literature. nih.govutoronto.ca

Friedel-Crafts Acylation (as an Acylating Agent)

This compound serves as an effective acylating agent in Friedel-Crafts reactions, a fundamental method for introducing an acyl group onto an aromatic ring. libretexts.orgchemguide.co.uk This electrophilic aromatic substitution reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to generate a highly reactive acylium ion. chemguide.co.ukorganic-chemistry.org The acylium ion then attacks the electron-rich aromatic substrate, leading to the formation of a ketone. chemguide.co.ukchemguide.co.uk The resulting acylated products are generally deactivated towards further substitution, which helps in preventing polyacylation. organic-chemistry.org

The general scheme for the Friedel-Crafts acylation of an aromatic compound (Ar-H) with this compound is as follows:

Reaction of this compound with an aromatic substrate in the presence of a Lewis acid catalyst.

The position of acylation on an aromatic substrate is dictated by the directing effects of the substituents already present on the ring. In the case of substituted benzenes, activating groups (electron-donating groups) generally direct the incoming acyl group to the ortho and para positions, while deactivating groups (electron-withdrawing groups) direct it to the meta position.

For instance, in the acylation of toluene (methylbenzene), the methyl group directs the incoming 2-(thiophen-2-yl)propanoyl group primarily to the 4-position, with some substitution also occurring at the 2-position. libretexts.org The steric hindrance from the methyl group often leads to a preference for the para product. libretexts.org

The regioselectivity of Friedel-Crafts acylation on thiophene (B33073) itself is highly specific. Due to the nature of the sulfur heteroatom, electrophilic substitution on unsubstituted thiophene occurs preferentially at the 2-position (or the equivalent 5-position). stackexchange.comechemi.com This preference is attributed to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be represented by three resonance structures, compared to the two resonance structures for attack at the 3-position. stackexchange.comechemi.com

Lewis acids play a crucial role in Friedel-Crafts acylation by activating the acyl chloride. researchgate.netresearchgate.net The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates with the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of the electrophilic acylium ion. chemguide.co.uk

The general mechanism involves the following steps:

Formation of the acylium ion: The Lewis acid reacts with this compound to form a complex, which then generates the acylium ion. organic-chemistry.org

Electrophilic attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. chemguide.co.uk

A variety of Lewis acids can be employed to catalyze these reactions, including SnCl₄, FeCl₃, and BF₃. researchgate.netresearchgate.net The choice of catalyst can influence the reaction conditions and the yield of the product. In some instances, strong Brønsted acids have also been utilized to promote acylation reactions. mdpi.com

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

This compound readily reacts with organometallic reagents such as Grignard reagents (R-MgX) and organolithiums (R-Li). These reagents are strong nucleophiles and bases. libretexts.org

The reaction of an acyl chloride with a Grignard reagent typically proceeds in two stages. The first addition of the Grignard reagent to the carbonyl group forms a ketone intermediate. However, since ketones are also reactive towards Grignard reagents, a second equivalent of the reagent usually adds to the ketone, leading to the formation of a tertiary alcohol after an acidic workup. vaia.comleah4sci.comchemistrysteps.com

Similarly, organolithium reagents react with acyl chlorides to produce tertiary alcohols. chemistrysteps.com It is often difficult to stop the reaction at the ketone stage due to the high reactivity of the organometallic reagents. vaia.com However, the use of organocuprates (Gilman reagents) can allow for the synthesis of ketones from acyl chlorides. vaia.com

The reaction with nitriles offers a pathway to ketones. Both Grignard and organolithium reagents react with nitriles to form an imine intermediate, which upon hydrolysis yields a ketone. chemistrysteps.comchemistrysteps.com

Influence of the Thiophene Moiety on Reactivity

The thiophene ring exerts a significant influence on the reactivity of this compound through both electronic and steric effects.

The thiophene ring is an electron-rich aromatic system. The sulfur atom, through its lone pairs, can donate electron density to the ring via resonance, making it more reactive than benzene in electrophilic aromatic substitution reactions. numberanalytics.com This electron-donating nature of the thiophene ring can influence the reactivity of the attached acyl chloride group.

The sulfur atom can help to stabilize adjacent positive charges through resonance. This effect is particularly important in the context of the formation of the acylium ion during Friedel-Crafts acylation. The resonance stabilization of the acylium ion can facilitate its formation and enhance the reactivity of the acyl chloride.

The relative resonance energies of five-membered heterocycles follow the order: thiophene > pyrrole (B145914) > furan. imperial.ac.uk This suggests that thiophene has a greater degree of aromatic character and thermodynamic stability compared to pyrrole and furan. imperial.ac.uk

The steric bulk of the thiophene ring, combined with the alpha-methyl group on the propanoyl chain, can influence the approach of nucleophiles to the carbonyl carbon of the acyl chloride. This steric hindrance may affect the rate and outcome of reactions.

In Friedel-Crafts acylation, the steric bulk of the entire 2-(thiophen-2-yl)propanoyl group can influence the regioselectivity of the reaction on substituted aromatic substrates. For example, when acylating a substituted benzene, the bulky acylating agent may preferentially attack the less sterically hindered position.

The presence of the alpha-methyl group also introduces a chiral center into the molecule. This can be significant in reactions with chiral reagents or in the synthesis of chiral products.

Comparison with Aliphatic and Phenyl-Substituted Propanoyl Chlorides

The reactivity of this compound is best understood through a comparative analysis with its aliphatic and phenyl-substituted counterparts, namely propanoyl chloride and 2-phenylpropanoyl chloride. The differences in their reactivity profiles are primarily governed by the electronic and steric effects imparted by the substituent at the α-position to the carbonyl group.

In general, the reactivity of acyl chlorides in nucleophilic substitution reactions follows the order: Aliphatic > Phenyl-substituted ≈ Thiophen-2-yl-substituted. This trend is a result of the interplay between the electron-donating or -withdrawing nature of the substituent and the steric hindrance it presents to the incoming nucleophile.

Electronic Effects:

The thiophene ring, similar to a phenyl ring, is a π-electron system that can engage in resonance with the carbonyl group. Thiophene is known to be more electron-rich than benzene and is considered to be more reactive in electrophilic aromatic substitution reactions. This electron-donating character can influence the electrophilicity of the carbonyl carbon in this compound. The sulfur atom in the thiophene ring can donate electron density to the ring, which in turn can be delocalized to the carbonyl group. This delocalization can slightly reduce the partial positive charge on the carbonyl carbon, making it marginally less reactive towards nucleophiles compared to a simple aliphatic acyl chloride like propanoyl chloride, where the alkyl group has a weaker inductive effect.

In the case of 2-phenylpropanoyl chloride, the phenyl group can also donate electron density to the carbonyl group through resonance, similarly decreasing its reactivity compared to propanoyl chloride. The relative electron-donating ability of the thiophene versus the phenyl ring in this context is a subtle effect, but the greater aromaticity and electron-donating nature of thiophene might suggest a slightly greater deactivation of the carbonyl group compared to the phenyl-substituted analogue.

Steric Effects:

Steric hindrance plays a significant role in the reactivity of these molecules. The bulky thiophene and phenyl groups present a greater steric impediment to the approach of a nucleophile compared to the methyl group in propanoyl chloride. This steric factor contributes to the lower reactivity of both aromatic-substituted propanoyl chlorides. Between the thiophene and phenyl rings, their steric profiles are comparable, though the precise geometry and bond angles of the five-membered thiophene ring versus the six-membered benzene ring can lead to subtle differences in steric accessibility.

Mechanistic Considerations:

The reactions of these propanoyl chlorides with nucleophiles generally proceed through a nucleophilic addition-elimination mechanism. savemyexams.com The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and forming the final substitution product. savemyexams.comsavemyexams.com

The stability of the tetrahedral intermediate is influenced by the α-substituent. For this compound and 2-phenylpropanoyl chloride, the aromatic rings can stabilize the intermediate through resonance, which could potentially lower the activation energy of the reaction. However, this stabilization is often outweighed by the deactivating electronic effects on the ground state electrophilicity of the carbonyl carbon.

Comparative Reactivity Data:

Table 1: Relative Reactivity in Hydrolysis

| Compound | Structure | Expected Relative Rate of Hydrolysis |

| Propanoyl chloride | CH₃CH₂COCl | High |

| 2-Phenylpropanoyl chloride | C₆H₅CH(CH₃)COCl | Moderate |

| This compound | C₄H₃SCH(CH₃)COCl | Moderate |

This table provides a qualitative comparison of the expected relative rates of hydrolysis. Actual rates are dependent on specific reaction conditions such as solvent and temperature.

Table 2: Representative Yields in Esterification with Ethanol

| Compound | Typical Reaction Conditions | Representative Yield (%) | Reference |

| Propanoyl chloride | Ethanol, Room Temperature | >90 | savemyexams.com |

| 2-Phenylpropanoyl chloride | Ethanol, Reflux | 80-90 | General textbook knowledge |

| This compound | Ethanol, Reflux | 75-85 | Inferred from similar reactions |

The yields presented are representative and can vary based on the specific reaction protocol, including reaction time and purification methods.

Table 3: Comparison of Electronic and Steric Parameters

| Compound | α-Substituent | Electronic Effect of Substituent | Steric Hindrance |

| Propanoyl chloride | Ethyl | Weakly electron-donating (inductive) | Low |

| 2-Phenylpropanoyl chloride | Phenylmethyl | Electron-donating (resonance), Electron-withdrawing (inductive) | High |

| This compound | Thienylmethyl | Electron-donating (resonance), Electron-withdrawing (inductive) | High |

Derivatives and Structural Modifications

Synthesis of Alpha-Thienyl Propanoic Acid Esters

The esterification of 2-(thiophen-2-yl)propanoyl chloride is a straightforward and efficient method for introducing an ester functionality. This reaction typically involves the treatment of the acyl chloride with an appropriate alcohol, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of alcohol can be varied extensively, allowing for the synthesis of a wide range of esters with different alkyl or aryl groups. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) proceeds readily to yield the corresponding methyl or ethyl esters.

A general procedure for the synthesis of alpha-aryl propanoic acid esters involves dissolving the parent carboxylic acid in an alcohol, such as methanol, and adding a catalytic amount of a strong acid like concentrated sulfuric acid. The reaction mixture is typically stirred overnight. This method can be adapted for 2-(thiophen-2-yl)propanoic acid to produce its corresponding esters.

Table 1: Examples of Synthesized Alpha-Thienyl Propanoic Acid Esters

| Alcohol | Product |

| Methanol | Methyl 2-(thiophen-2-yl)propanoate |

| Ethanol | Ethyl 2-(thiophen-2-yl)propanoate |

| Propanol | Propyl 2-(thiophen-2-yl)propanoate |

| Isopropanol | Isopropyl 2-(thiophen-2-yl)propanoate |

Formation of Alpha-Thienyl Propanoic Acid Amides

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amides. This amidation reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. The reaction conditions are similar to those for esterification, involving the mixing of the acyl chloride with the desired amine, often in an inert solvent. A base is typically added to scavenge the HCl generated during the reaction. The diversity of commercially available amines allows for the synthesis of a vast library of amide derivatives.

Preparation of Ketones Containing the 2-(Thiophen-2-yl)propanoyl Moiety

Ketones bearing the 2-(thiophen-2-yl)propanoyl scaffold can be synthesized through several methods, with Friedel-Crafts acylation being a prominent example. byjus.comyoutube.com In this reaction, this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an aryl ketone. byjus.com The choice of the aromatic substrate determines the nature of the resulting ketone. For example, reaction with benzene (B151609) would yield 1-phenyl-2-(thiophen-2-yl)propan-1-one. It is important to control reaction conditions, as higher concentrations of the reactants can sometimes lead to the formation of ketone by-products. google.com

Another method for ketone synthesis involves the reaction of the acyl chloride with organocadmium reagents, which are prepared from Grignard reagents and cadmium chloride. byjus.com This approach offers an alternative route to ketones, particularly when the Friedel-Crafts reaction is not suitable.

Table 2: Methods for Ketone Synthesis from Acyl Chlorides

| Reaction | Reactants | Catalyst/Reagent | Product Type |

| Friedel-Crafts Acylation | This compound, Aromatic compound | Lewis Acid (e.g., AlCl₃) | Aryl ketone |

| Organocadmium Reaction | This compound, Dialkylcadmium | - | Alkyl ketone |

Development of Complex Polycyclic and Heterocyclic Architectures

The reactivity of this compound extends beyond simple derivatization, enabling its use in the construction of more intricate molecular structures. Intramolecular acylation reactions of related ω-(thienyl)alkanoyl chlorides can lead to the formation of bicyclic ketones containing a thiophene (B33073) ring. researchgate.net For instance, the intramolecular cyclization of ω-(5-methyl-2-thienyl)alkanoyl chlorides can produce a mixture of isomeric ketones. researchgate.net These bicyclic systems can then be further modified, for example, through reductive desulfurization to yield macrocyclic α-alkylcycloalkanones. researchgate.net

Furthermore, the thiophene moiety itself can participate in various chemical transformations, facilitating the synthesis of fused heterocyclic systems. The development of such complex architectures is of significant interest in the fields of materials science and drug discovery.

Stereochemical Control in Derivative Formation

2-(Thiophen-2-yl)propanoic acid possesses a stereocenter at the alpha-carbon, meaning it can exist as two enantiomers. fda.gov Consequently, the synthesis of its derivatives from a racemic starting material will result in a racemic mixture of products. However, in many applications, particularly in pharmaceuticals, a single enantiomer is often desired.

Methods for achieving stereochemical control in the formation of derivatives of similar chiral α-aryl propanoic acids have been developed. One approach involves the use of chiral starting materials. For example, starting with an enantiomerically pure form of 2-(thiophen-2-yl)propanoic acid would lead to the formation of enantiomerically pure derivatives. Another strategy is the use of chiral auxiliaries or catalysts during the synthesis to direct the reaction towards the formation of a specific stereoisomer. While the synthesis of chiral α-aryl propanoic acid derivatives has been explored, specific methods for controlling the stereochemistry of this compound derivatives require further investigation. google.com

Applications in Academic Organic Synthesis

Intermediate in the Synthesis of Chiral Organic Molecules

While direct examples of the use of 2-(Thiophen-2-yl)propanoyl chloride in the synthesis of chiral molecules are not extensively documented in readily available literature, its structural features and reactivity as an acyl chloride suggest its potential as a key intermediate in such endeavors. Acyl chlorides are frequently employed to introduce new stereocenters or to react with existing chiral molecules to form more complex structures. For instance, chiral ligands, which are crucial for asymmetric catalysis, can be synthesized from thiophene-based frameworks. The synthesis of C2-symmetric 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene ligands from thiophene-2,5-dicarboxylic acid demonstrates the utility of thiophene (B33073) derivatives in creating chiral environments. Given that this compound contains a stereocenter at the alpha-carbon of the propanoyl chain, it can be envisioned that enantiomerically pure forms of this compound could serve as valuable precursors for the synthesis of a variety of chiral organic molecules, including specialized ligands and pharmacologically active compounds.

Building Block for Functionalized Thiophene Derivatives

This compound serves as an excellent building block for the synthesis of a wide array of functionalized thiophene derivatives. One of the most prominent applications of acyl chlorides in this context is the Friedel-Crafts acylation reaction. nih.gov This reaction allows for the introduction of the 2-(thiophen-2-yl)propanoyl moiety onto other aromatic or heteroaromatic rings, thereby creating more complex molecular architectures. For example, the acylation of thiophene with various acyl chlorides, including those derived from dicarboxylic acids, has been shown to produce di(thiophen-2-yl)alkane diones. pharmaguideline.com This highlights the general applicability of thiophene-containing acyl chlorides in expanding the structural diversity of thiophene-based compounds. The reactivity of the acyl chloride group also allows for reactions with a variety of nucleophiles, such as amines and alcohols, to yield amides and esters, respectively, further functionalizing the thiophene core.

| Reaction Type | Reactant | Product | Significance |

| Friedel-Crafts Acylation | Aromatic Compound | Aryl/Heteroaryl Ketone | C-C bond formation, synthesis of complex aromatics |

| Amidation | Amine | Amide | Formation of robust amide linkages |

| Esterification | Alcohol | Ester | Creation of ester functionalities |

Integration into Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their efficiency in generating molecular diversity. nih.govnih.gov The inclusion of acyl chlorides, or the carboxylic acids from which they are derived, is a common feature of these reactions. For instance, the reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates has been reported to produce highly functionalized furans. researchgate.net This precedent strongly suggests that this compound could be effectively integrated into MCR strategies. Its participation in an Ugi-type reaction, for example, would involve the reaction of an amine, an aldehyde or ketone, an isocyanide, and 2-(Thiophen-2-yl)propanoic acid (derived from the chloride) to generate a complex α-acylamino amide in a single, atom-economical step.

| MCR Type | Key Reactants | Typical Product | Advantages |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-Acylamino Amide | High convergence, molecular diversity |

| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid | α-Acyloxy Amide | Atom economy, access to functionalized esters |

Precursor for Advanced Synthetic Scaffolds in Medicinal Chemistry Research

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds. nih.govresearchgate.netresearchgate.net The thiophene ring is a bioisostere of the benzene (B151609) ring and can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. As an acyl chloride, this compound is a versatile precursor for the synthesis of advanced molecular scaffolds. It can be used to introduce the 2-(thiophen-2-yl)propanoyl group into various molecular frameworks, which can then be further elaborated to create novel drug candidates. For example, thiophene carboxamide scaffolds have been investigated for their antiproliferative properties. researchgate.net The synthesis of such amides can be readily achieved through the reaction of this compound with appropriate amine-containing molecules. The resulting structures can serve as the basis for the development of new therapeutic agents targeting a variety of diseases.

Utilization in Heterocyclic Ring System Construction (e.g., Oxadiazoles)

This compound is a valuable precursor for the construction of various heterocyclic ring systems, with the synthesis of 1,3,4-oxadiazoles being a prominent example. The general and widely used method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. researchgate.netnih.govmdpi.comnih.gov The synthesis of the diacylhydrazine intermediate can be achieved by reacting a carboxylic acid hydrazide with an acyl chloride.

In a typical synthetic sequence, 2-(thiophen-2-yl)propanoic acid would first be converted to its corresponding hydrazide, 2-(thiophen-2-yl)propanehydrazide. This hydrazide can then be reacted with another acyl chloride to form the 1,2-diacylhydrazine. Alternatively, this compound can be reacted with a different carboxylic acid hydrazide. The subsequent cyclodehydration of the resulting diacylhydrazine, often facilitated by reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), yields the desired 2,5-disubstituted-1,3,4-oxadiazole. nih.govmdpi.com This methodology allows for the incorporation of the 2-(thiophen-2-yl)propyl moiety at one of the positions of the oxadiazole ring, providing access to a diverse range of thiophene-containing heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-(Thiophen-2-yl)propanoyl chloride, DFT calculations can elucidate key aspects of its structure and reactivity. mdpi.comresearchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic landscape of a molecule is fundamental to its chemical behavior. DFT calculations can map out this landscape in detail.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. rdd.edu.iq A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO is likely centered on the electrophilic carbonyl carbon of the acyl chloride group.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would show a negative potential (typically colored red) around the oxygen atom of the carbonyl group and a positive potential (typically colored blue) around the carbonyl carbon and the hydrogen atoms. This highlights the carbonyl carbon as a prime site for nucleophilic attack.

Table 1: Hypothetical DFT Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

Prediction of Reactivity and Regioselectivity

DFT calculations can predict how this compound will react with other chemical species. By analyzing the distribution of electron density and the energies of different possible reaction intermediates, the most likely sites of reaction (regioselectivity) can be determined. For instance, in reactions with nucleophiles, the highly positive charge on the carbonyl carbon, as confirmed by MEP analysis, makes it the primary target for attack, leading to substitution of the chloride. savemyexams.com

Modeling of Reaction Pathways and Transition States

DFT can be used to model the entire energy profile of a chemical reaction involving this compound. This includes identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net For example, in the hydrolysis of this compound, DFT could model the initial attack of a water molecule on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of a chloride ion to form the corresponding carboxylic acid. savemyexams.com The calculated activation energy for the rate-determining step would provide a quantitative measure of the reaction rate.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov

Investigation of Conformational Dynamics and Stability

The propanoyl chloride side chain of this compound has rotational freedom around the C-C single bonds. MD simulations can explore the different possible conformations (rotamers) of the molecule and determine their relative stabilities. nih.gov By simulating the molecule's motion over time, it is possible to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity.

Table 2: Hypothetical Conformational Analysis of this compound

| Dihedral Angle | Conformation | Relative Population |

| Thiophene-Cα-Cβ-Cl | Anti-periplanar | High |

| Thiophene-Cα-Cβ-Cl | Syn-clinal | Moderate |

| Thiophene-Cα-Cβ-Cl | Anti-clinal | Low |

Note: The relative populations are hypothetical and would be determined from the simulation trajectory.

Solvation Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. MD simulations can explicitly model the interactions between this compound and solvent molecules. researchgate.net By simulating the system in different solvents (e.g., polar aprotic, polar protic, nonpolar), it is possible to understand how the solvent stabilizes or destabilizes the reactants, transition states, and products. This can explain, for example, why the hydrolysis of acyl chlorides is rapid in water but much slower in nonpolar solvents.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, such studies could illuminate its behavior in various chemical transformations.

Characterization of Intermediates and Transition States

A thorough computational investigation would involve the characterization of key intermediates and transition states for reactions involving this compound. For instance, in a typical nucleophilic acyl substitution reaction, density functional theory (DFT) calculations could be employed to model the tetrahedral intermediate formed upon nucleophilic attack on the carbonyl carbon. The geometry, electronic structure, and vibrational frequencies of this intermediate, as well as the preceding and succeeding transition states, would be critical for a comprehensive understanding of the reaction pathway. However, at present, no such specific data for this compound has been published.

Spectroscopic Property Simulations (e.g., IR, NMR) for Structural Elucidation

Computational chemistry also offers the capability to simulate spectroscopic data, which can be a vital tool for structural confirmation and interpretation of experimental spectra.

Simulated Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound could be generated using methods like DFT. The calculated vibrational frequencies in the IR spectrum would correspond to the various bond stretching and bending modes within the molecule, including the characteristic C=O and C-Cl stretches of the acyl chloride group and the vibrations of the thiophene ring. Similarly, simulated ¹H and ¹³C NMR spectra would predict the chemical shifts of the different nuclei, aiding in the assignment of experimental NMR data. The absence of such published simulated data means that researchers currently rely solely on experimental techniques and comparisons with analogous structures for spectroscopic assignment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.